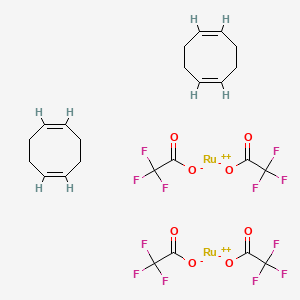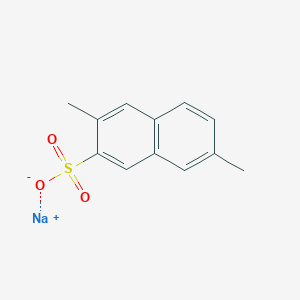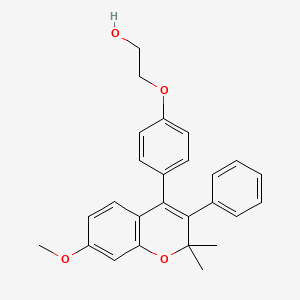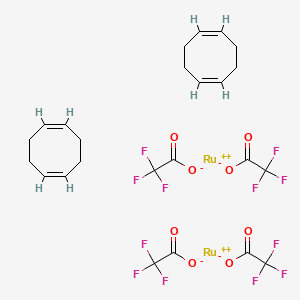
(Ru(COD)(CF3OCO)2)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ru(COD)(CF3OCO)2)2 typically involves the reaction of ruthenium trichloride with cyclooctadiene and trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include:
- Temperature: Room temperature to 50°C
- Reaction time: Several hours to overnight
- Inert atmosphere: Nitrogen or argon
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Ru(COD)(CF3OCO)2)2 undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands such as cyclooctadiene and trifluoroacetate can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines, amines, or carbonyls under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds.
Aplicaciones Científicas De Investigación
(Ru(COD)(CF3OCO)2)2 has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and diagnostic agents.
Industry: It is utilized in industrial processes that require efficient and selective catalysts, particularly in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (Ru(COD)(CF3OCO)2)2 exerts its effects involves the coordination of the ruthenium center to various substrates. The cyclooctadiene and trifluoroacetate ligands play a crucial role in stabilizing the complex and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or interactions with biological molecules in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
(Ru(COD)(Cl)2)2: A similar ruthenium complex with chloride ligands instead of trifluoroacetate.
(Ru(COD)(CO)2)2: A ruthenium complex with carbonyl ligands.
(Ru(COD)(PPh3)2)2: A ruthenium complex with triphenylphosphine ligands.
Uniqueness
(Ru(COD)(CF3OCO)2)2 is unique due to the presence of trifluoroacetate ligands, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and selectivity in various applications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
93582-31-1 |
|---|---|
Fórmula molecular |
C24H24F12O8Ru2 |
Peso molecular |
870.6 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C8H12.4C2HF3O2.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);;/q;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;; |
Clave InChI |
PDVWLQCCZLFCJV-LFKSYLCDSA-J |
SMILES isomérico |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.[Ru+2].[Ru+2] |
SMILES canónico |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





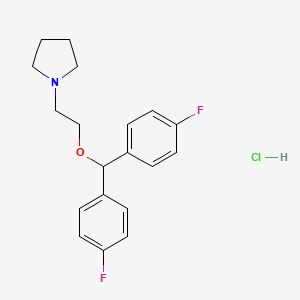

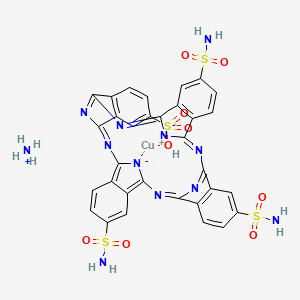
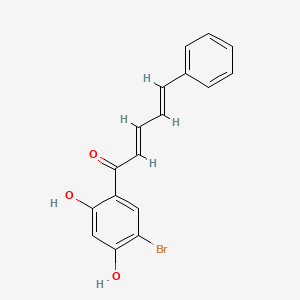
![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)
